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molecular formula C7H10N2O B8438939 alpha-Methyl-2-oxo-1-pyrrolidineacetonitrile

alpha-Methyl-2-oxo-1-pyrrolidineacetonitrile

Cat. No. B8438939
M. Wt: 138.17 g/mol
InChI Key: NBXODYKSBBYGBJ-UHFFFAOYSA-N
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Patent
US04216221

Procedure details

0.1 g of sodium hydroxide and 1 g of Raney nickel are added to a solution of 13 g (0.094 mole) of alpha-methyl-2-oxo-1-pyrrolidineacetonitrile in 250 ml of methanol and hydrogenated at ambient temperature and pressure until there is no further absorption of hydrogen. The catalyst is then filtered off through a Hyflo-cel filter and the filtrate is evaporated under reduced pressure. 9.2 g (0.065 mole) of 1-(2-amino-1-methylethyl)-2-pyrrolidinone are obtained, this product being used as it is for continuing the synthesis (Yield: 69% of theory). I.R. spectrum (film) in cm-1 : 3380, 2970, 2930, 2870, 1670, 1290.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][CH:4]([N:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[C:5]#[N:6]>[Ni].CO>[NH2:6][CH2:5][CH:4]([N:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
13 g
Type
reactant
Smiles
CC(C#N)N1C(CCC1)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
no further absorption of hydrogen
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off through a Hyflo-cel
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC(C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.065 mol
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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